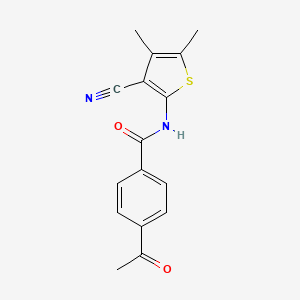

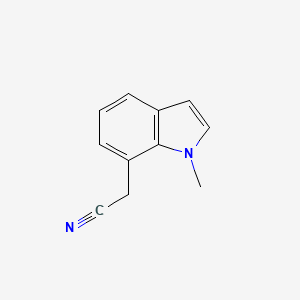

![molecular formula C20H16Cl2O2S B2363995 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-44-1](/img/structure/B2363995.png)

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical Properties and Reactions

Polarographic Reduction and Sulfur-Sulfur Bond Fission : In a study by Persson (1978), the polarographic reduction of the S-oxides of diphenyl disulfide, which shares structural similarities with 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, showed sulfur-sulfur bond fission in ethanol. This implies potential applications in electrochemical processes and material science (Persson, 1978).

Electrochemical Reduction of Sulfides and Ethers : MiyakeMikio et al. (1979) investigated the reduction of sulfides and ethers, such as diphenyl sulfide, in alcohol solutions. This research could provide insights into the electrochemical behavior of related compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (MiyakeMikio et al., 1979).

Chemical Synthesis and Biocatalysis

Chiral Intermediate Synthesis : Miao et al. (2019) discussed the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanol, using a bacterial strain for highly stereoselective synthesis. This suggests potential applications in synthesizing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Sulfinylation Processes : Noguchi et al. (1982) explored one-pot syntheses involving sulfinylation processes, which may be relevant to the synthesis and modification of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Noguchi et al., 1982).

Spectroscopic and Material Science Applications

Complex Formation with Electron Donors : Ruostesuo et al. (1988) studied the hydrogen bonding and complex formation of halogenated alcohols with electron donors, which can be applied to understand the interactions of related compounds in material science and spectroscopy (Ruostesuo et al., 1988).

Antioxidant Profile Assessment : Christodouleas et al. (2015) modified DPPH and ABTS assays to assess the antioxidant profile of natural samples, which can be adapted for studying the antioxidant potential of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Christodouleas et al., 2015).

Organometallic Chemistry and Cluster Formation

- Organooxotin Clusters Formation : Murugavel and Shanmugan (2008) described the formation of asymmetric organotin clusters, which might be relevant to the study of similar cluster formations in compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Murugavel & Shanmugan, 2008).

Quantum Chemical Analysis

- Quantum Chemical Characterization : Zhou Chang-hu (2013) conducted a quantum chemical analysis of a structurally similar compound, which could provide a theoretical basis for understanding the properties of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Zhou Chang-hu, 2013).

properties

IUPAC Name |

2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNPUVUGMRWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)

![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)

![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)